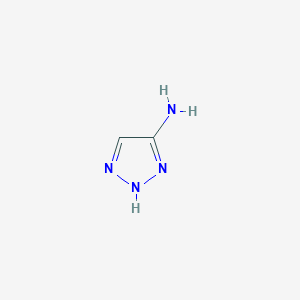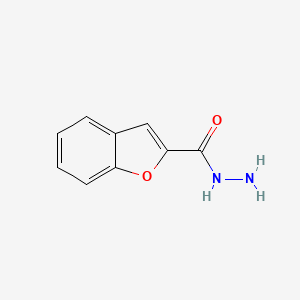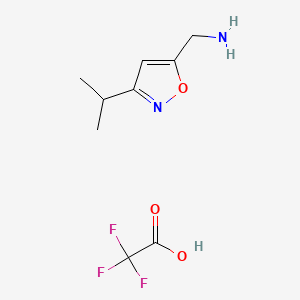
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one
Overview
Description
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one, also known as 4-benzylidene-2-methyloxazole, is an organic compound that has been studied for its potential uses in scientific research. This compound is a derivative of oxazole and is composed of a five-membered ring with two oxygen atoms and three carbon atoms. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific research applications.
Scientific Research Applications
1. Synthesis and Chemical Reactions
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one has been used in various synthesis processes. It's involved in the one-pot condensation reaction with phenylhydrazine and (phenyliminomethyl)benzene in the presence of [BMIM]BF4, forming 4-(benzylidene/substituted benzylidene)-N-aryl amino-2-(styryl/substituted styryl)-1H-imidazole-5(4H)-one compounds (Rani & Kumari, 2020). Another study reports the synthesis of 1,2,4-triazine derivatives of 2-substituted benzamides through a one-pot three-component synthesis, where (Z)-4-(benzylidene/substituted benzylidene)-2-methyl-oxazol-5(4H)-ones react with hydrazine hydrate and PhCH=NPh in [BMIM][OH] (Rani & Kumari, 2020).
2. Pharmaceutical and Biological Research
This compound has been explored for its potential in biological and pharmaceutical applications. For instance, its derivatives have been evaluated for antibacterial activity against Gram-negative bacteria, Escherichia coli. A study found that certain derivatives showed high activity, which was attributed to their interactions with the DNA-Gyrase enzyme (Begum et al., 2019). Additionally, derivatives of this compound have been investigated for their antioxidant properties. A study synthesized and evaluated various derivatives for antioxidant activity, finding significant antioxidant potential in some compounds (Kuş et al., 2017).
3. Material Science and Optical Properties
In the field of material science, (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one has been utilized for studying aggregation-induced emission and its modulation in different environments. This research has implications for the design of new materials with specific optical properties (Thieulloy et al., 2021). The solvent effect and two-photon optical properties of triphenylamine-based donor–acceptor fluorophores, including TPA-BMO, which contains this compound, have been systematically investigated, offering insights into their use in optoelectronics (Zhang et al., 2015).
properties
IUPAC Name |
(4Z)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBTJRPSDVWIR-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=CC=C2)/C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | |
CAS RN |
881-90-3 | |
| Record name | 2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Aggregation-Induced Emission (AIE) and how does it relate to (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?
A1: Aggregation-Induced Emission (AIE) describes a phenomenon where certain molecules exhibit enhanced fluorescence emission upon aggregation. This contrasts with the common observation of fluorescence quenching in the aggregated state. [, ] Certain (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one derivatives, particularly those incorporating tetraphenylethene (TPE) moieties like TPE-BMO and DM-TPE-BMO, demonstrate AIE characteristics. [] This property makes these compounds promising candidates for applications like color converters in visible light communication and potential use in light-emitting electronic devices. []
Q2: How does solvent polarity influence the optical properties of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one based compounds?
A3: Studies on triphenylamine (TPA) conjugated (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one (TPA-BMO) reveal a strong dependence of its fluorescence emission on solvent polarity. [] As solvent polarity increases, a significant red-shift exceeding 160 nm is observed in the fluorescence emission spectrum. [] This solvatochromic effect provides insights into the excited state properties of the molecule and its interactions with surrounding solvent molecules.
Q3: What computational chemistry approaches have been used to study (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one derivatives?
A4: Researchers have employed various computational methods to investigate the photophysical behavior of these compounds. Density Functional Theory (DFT) calculations have been instrumental in understanding their electronic structure and predicting their absorption and emission properties. [, ] Molecular Dynamics (MD) simulations have provided insights into the dynamic behavior of these molecules in different environments, including solutions, aggregates, and polymer matrices. [] Additionally, hybrid approaches like ONIOM QM/QM' and in situ chemical polymerization methodologies have enabled a more realistic representation of the molecule's interactions within complex environments. []
Q4: What are the potential applications of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one derivatives beyond optoelectronic devices?
A5: While the AIE properties make them promising for optoelectronic applications, their potential extends further. The environmentally friendly synthesis of (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one derivatives in ionic liquids like [BMIM]BF4 [] opens doors for their use in various fields. For example, their fluorescence properties could be explored for biological imaging or sensing applications. Additionally, modifications to the core structure and exploration of different substituents might unveil other interesting properties suitable for diverse applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



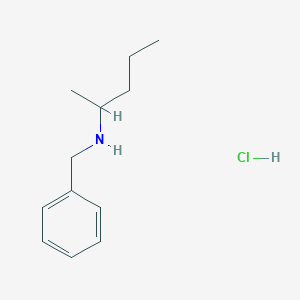
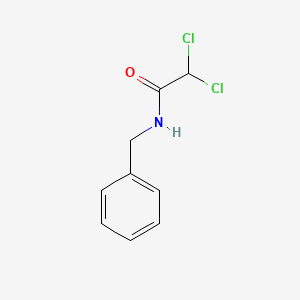

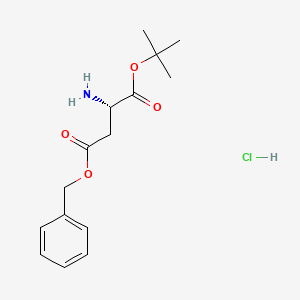
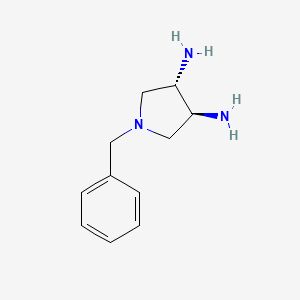


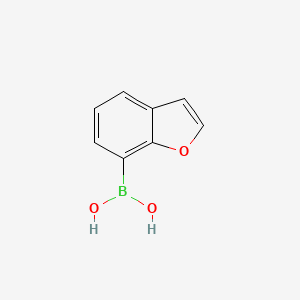
![3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3021809.png)

